molecular formula C18H22ClN5O B2925230 3-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzamide CAS No. 1796988-53-8

3-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzamide

Cat. No.: B2925230
CAS No.: 1796988-53-8
M. Wt: 359.86
InChI Key: WWRMIIFOEFUYCI-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a pyrimidine core, a structural motif commonly found in compounds that act as kinase inhibitors . Its specific molecular architecture suggests potential for interaction with various enzymatic targets. Compounds with similar 2-aminopyrimidine scaffolds have been extensively investigated for their therapeutic potential. Research on analogous structures has indicated promise in areas such as oncology, with some benzamide derivatives being explored as potent inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer invasion, metastasis, and fibrosis . Furthermore, related 4-indolyl-2-arylaminopyrimidine derivatives have demonstrated notable anti-inflammatory activity in models of acute lung injury, working through the inhibition of the MAPK signaling pathway (e.g., phosphorylation of p-38 and ERK) . The structural elements of this compound, including the chlorophenyl and dimethylamino groups, are common in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for target proteins . This reagent provides researchers with a valuable building block or a novel chemical entity for developing new biological probes and lead compounds. This product is labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-chloro-N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O/c1-23(2)16-15(21-17(25)13-7-6-8-14(19)11-13)12-20-18(22-16)24-9-4-3-5-10-24/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRMIIFOEFUYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)Cl)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22ClN5O, with a molecular weight of approximately 345.85 g/mol. The compound features a benzamide core substituted with a chlorinated pyrimidine and a dimethylamino-piperidine moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play a crucial role in cell proliferation and survival.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Biological Activity Description Reference
Antitumor ActivityDemonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Kinase InhibitionInhibits specific kinases involved in tumor growth and metastasis.
Antimicrobial PropertiesExhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

  • Antitumor Efficacy : A study conducted on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent.
  • Kinase Targeting : Research indicated that this compound selectively inhibits the activity of specific kinases such as PI3K and AKT, which are pivotal in cancer cell survival pathways.
  • Antimicrobial Activity : In vitro tests showed that the compound displayed notable antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus, suggesting a dual-action profile that could be leveraged for treating infections.

Comparison with Similar Compounds

N-(2-(3-Cyano-6-(2-(Piperidin-4-ylidene)Acetamido)-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-4-yl-Amino)Pyrimidin-5-Yl)-4-(Dimethylamino)Benzamide

  • Structure: Features a quinoline core fused with a pyrimidine ring, substituted with cyano, tetrahydrofuran-3-yl-oxy, and piperidin-4-ylidene acetamido groups.
  • Molecular Weight : 634 g/mol (vs. 372.85 g/mol for the target compound) .
  • Key Differences: The extended quinoline system and additional substituents increase steric bulk, likely enhancing target binding affinity but reducing solubility.

4-(4-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Piperazino)-N-[(Dimethylamino)Methylene]Benzamide

  • Structure : Contains a trifluoromethylpyridine-piperazine scaffold linked to a benzamide.
  • Key Differences : The trifluoromethyl group enhances metabolic stability, while the piperazine linker may improve pharmacokinetics compared to the target compound’s piperidine group .

Pyrimidine Derivatives with Alternative Amide Moieties

3-Chloro-N-[2-((2-(Dimethylamino)Ethyl)(Methyl)Amino)-4-Methoxy-5-((4-(1-Methyl-1H-Indol-3-yl)Pyrimidin-2-yl)Amino)Phenyl]Propanamide

  • Structure : Propanamide backbone with indole and pyrimidine substituents.
  • Key Differences: The propanamide core (vs.

Bacterial Enzyme Inhibitors

4-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)Piperazine-1-Carbothioamide (ML267)

  • Structure : Carbothioamide (C=S) group replaces the benzamide (C=O) in the target compound.
  • Activity : Potent inhibitor of bacterial phosphopantetheinyl transferase (IC₅₀ = 0.8 µM) .
  • Comparison : The carbothioamide group may enhance metal coordination in enzyme active sites, whereas the target compound’s benzamide might favor hydrogen bonding.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity
Target Compound Pyrimidine-Benzamide 4-Dimethylamino, 2-Piperidin-1-yl, 3-Chlorobenzamide 372.85 Data limited
ML267 Pyridine-Piperazine 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, Carbothioamide ~500 (estimated) Bacterial PPTase inhibitor (IC₅₀ = 0.8 µM)
Example 86 Quinoline-Pyrimidine Cyano, Tetrahydrofuran-3-yl-oxy, Piperidin-4-ylidene 634 Kinase inhibition hypothesized
Compound Propanamide-Indole Indol-3-yl, Methoxy, Dimethylaminoethyl ~550 (estimated) Kinase-targeted activity implied

Critical Discussion

  • Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., ML267 ) may offer improved solubility due to nitrogen-rich cores, whereas the target compound’s piperidine group could enhance lipophilicity.
  • Benzamide vs.
  • Substituent Complexity: Quinoline derivatives (e.g., Example 86 ) exhibit higher molecular weights and steric hindrance, which may limit blood-brain barrier penetration but improve target specificity.

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